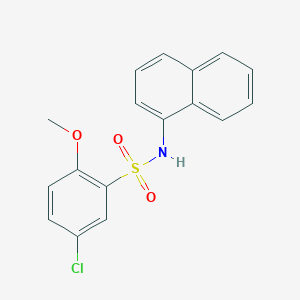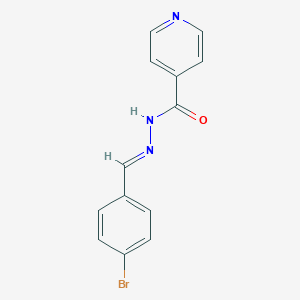
N'-(4-bromobenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromobenzylidene)isonicotinohydrazide, also known as BBINH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BBINH belongs to the class of hydrazones and is derived from isoniazid, which is a well-known anti-tuberculosis drug.
Wirkmechanismus
The mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMP-9, which is a protein that plays a key role in cancer metastasis. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of HIV-1 protease, which is an enzyme that plays a key role in the replication of the HIV virus.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In cancer cells, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to induce apoptosis, which is a programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties, as well as its insecticidal and anti-fungal properties. N'-(4-bromobenzylidene)isonicotinohydrazide is also relatively easy to synthesize and has a high yield. However, the limitations of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N'-(4-bromobenzylidene)isonicotinohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its insecticidal and anti-fungal properties and its potential use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide and its potential toxicity.
Synthesemethoden
The synthesis of N'-(4-bromobenzylidene)isonicotinohydrazide involves the reaction of isoniazid and 4-bromobenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds via a condensation reaction, which leads to the formation of N'-(4-bromobenzylidene)isonicotinohydrazide. The yield of N'-(4-bromobenzylidene)isonicotinohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N'-(4-bromobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to inhibit the activity of several enzymes, including COX-2, MMP-9, and HIV-1 protease. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potent insecticidal properties. It has been reported to inhibit the growth and development of several insect pests, including the cotton bollworm and the diamondback moth. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have anti-fungal properties, making it a potential candidate for the control of plant diseases.
In environmental science, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potential applications in the treatment of wastewater. It has been reported to remove heavy metals from wastewater by forming stable complexes with them. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have potential applications in the removal of dyes and other pollutants from wastewater.
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
InChI-Schlüssel |
WJDGJNGJDIMLRB-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Br |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
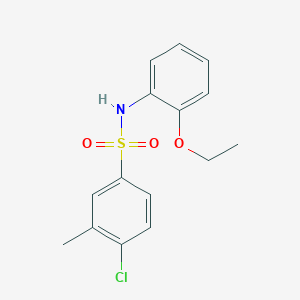
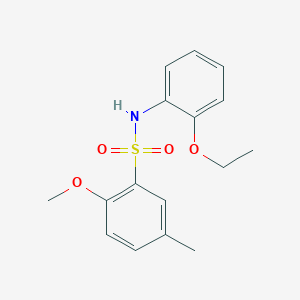
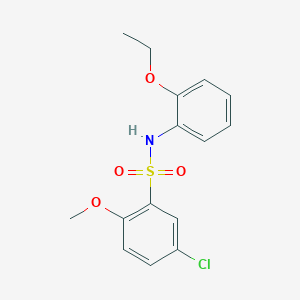
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
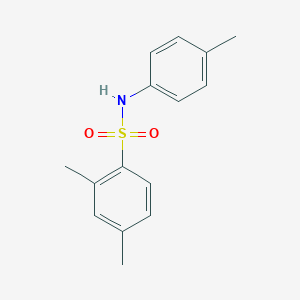


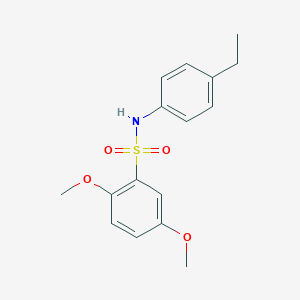

![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

